Anamorelin Fumarate
Description
Anamorelin Fumarate is a synthetic, orally active ghrelin receptor agonist (GHS-R1a) developed for treating cancer cachexia, a debilitating syndrome characterized by muscle wasting, anorexia, and functional decline in patients with advanced malignancies. It mimics the N-terminal active core of ghrelin, a hormone that stimulates appetite and growth hormone (GH) secretion. Anamorelin binds to GHS-R1a with a high affinity (Ki = 0.70 nM) and exhibits potent agonist activity (EC50 = 0.74 nM in vitro) . Clinical trials demonstrate its ability to increase lean body mass (LBM), appetite, and body weight in patients with non-small cell lung cancer (NSCLC), gastric cancer (GC), and pancreatic cancer (PC) . However, real-world studies report mixed efficacy, with 22.1% of patients discontinuing treatment due to poor response and 15.9% due to adverse events (AEs) such as elevated γ-glutamyl transferase (γ-GTP) and hyperglycemia .
Properties
IUPAC Name |
2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIOUAKEXOTTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Free Base
The anamorelin free base is synthesized via peptide coupling reactions, as detailed in multiple patents. Critical intermediates such as D-tryptophan and 2-methylalanyl derivatives are condensed using activating agents, followed by purification through recrystallization or chromatography.
Salt Formation with Fumaric Acid
Fumaric acid is introduced to the free base dissolved in a biphasic solvent system. For instance, 2.0 g of fumaric acid is suspended in 50 mL of ethyl acetate and gradually added to the free base solution under stirring. The reaction mixture is maintained at 30–90°C , with optimal temperatures between 50–70°C , to facilitate proton transfer and salt precipitation. The weight ratio of free base to solvent ranges from 1:1 to 1:20 , ensuring complete dissolution before acid addition.
Solvent Systems and Phase Separation
The choice of solvent critically influences yield and purity. A water-organic solvent mixture is employed, with volumetric ratios ranging from 5% to 95% water-to-organic solvent , though 40–60% is preferred for balanced solubility and phase separation. Ethyl acetate is frequently selected due to its moderate polarity and compatibility with fumaric acid. After acid addition, the mixture is cooled to ≤10°C to precipitate the fumarate salt, which is then isolated via filtration or centrifugation.
Crystallization and Polymorphic Control
This compound exhibits polymorphism, necessitating precise crystallization conditions. Patent WO2017067438A1 describes a novel crystal form obtained by:
-
Dissolving the free base in a 1:1 v/v ethyl acetate-water mixture at 60°C .
-
Dropwise addition of fumaric acid to induce turbidity.
This method yields a white crystalline solid with enhanced thermodynamic stability compared to amorphous forms. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) confirm the unique crystal lattice, characterized by distinct endothermic peaks at 215–220°C .
Purification and Residual Solvent Management
Post-crystallization, the crude product is purified through aqueous-organic phase separation . For example, 1.5 L of water is added to dissolve impurities, followed by pH adjustment to ~8 using 20% sodium hydroxide . The aqueous phase is extracted with dichloromethane , and combined organic phases are concentrated under reduced pressure. Residual solvents are reduced to <5000 ppm via spray drying or azeotropic distillation, complying with ICH guidelines.
Comparative Analysis with Hydrochloride Salt Methods
While anamorelin hydrochloride dominates recent patents, fumarate synthesis offers distinct advantages:
The fumarate’s lower hygroscopicity and reduced chloride-related instability make it preferable for long-term storage.
Analytical Characterization
Quality control protocols for this compound include:
Chemical Reactions Analysis
Types of Reactions: Anamorelin Fumarate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
Clinical Trials and Research Findings
Several clinical trials have investigated the efficacy of anamorelin in various cancer types. Below are notable studies:
Phase II Study in Lung Cancer Patients
The LUANA trial (ACTRN12622000129785) is a double-blind, placebo-controlled study examining the effects of anamorelin on anorexia in lung cancer patients. The trial aims to assess the drug’s ability to improve appetite, weight gain, and overall quality of life over 12 weeks. Preliminary findings suggest that anamorelin may enhance tolerance to anti-cancer therapies by improving nutritional status .
Efficacy in Non-Small Cell Lung Cancer
A study involving 174 Japanese patients with unresectable stage III/IV non-small cell lung cancer demonstrated that daily administration of 100 mg of anamorelin significantly increased lean body mass and improved symptoms of anorexia compared to placebo. The treatment resulted in a mean increase in lean body mass of 1.38 kg over 12 weeks (P < .0001) and was well tolerated with manageable adverse effects .
| Parameter | Anamorelin Group (n=83) | Placebo Group (n=90) |
|---|---|---|
| AEs (Adverse Events), No. (%) | 74 (89.2) | 73 (81.1) |
| Serious AEs, No. (%) | 16 (19.3) | 8 (8.9) |
| Discontinuations due to AEs, No. (%) | 3 (3.6) | 2 (2.2) |
| ADRs (Adverse Drug Reactions), No. (%) | 34 (41.0) | 20 (22.2) |
Case Studies
- A case report highlighted the successful use of anamorelin in an elderly patient with stage IV rectal cancer experiencing treatment-induced anorexia. Following anamorelin administration, the patient's appetite improved significantly within hours, leading to enhanced nutritional intake .
- Another case involved a patient with squamous cell lung cancer who experienced a weight loss of 13.6% over six months due to cachexia. After initiating anamorelin as part of a multidisciplinary treatment approach, significant improvements were observed in body weight and physical function during chemotherapy .
Safety Profile
Anamorelin has been generally well tolerated across studies; however, some adverse effects have been reported:
Biological Activity
Anamorelin fumarate is a novel, orally active ghrelin receptor agonist primarily developed for treating cancer cachexia, a syndrome characterized by significant weight loss and muscle wasting in cancer patients. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Anamorelin acts as a selective agonist for the growth hormone secretagogue receptor (GHSR), mimicking the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone (GH) release. The compound has an EC50 value of approximately 0.74 nM in stimulating GHSR activity, indicating potent agonistic properties . It exhibits a high binding affinity with a Ki value of 0.70 nM and demonstrates significant GH release stimulation in vitro with an EC50 of 1.5 nM in rat pituitary cells .
Pharmacokinetics
The pharmacokinetics of Anamorelin have been evaluated in various studies. Following oral administration, peak plasma concentrations are typically reached within 0.5 to 2 hours, with a half-life ranging from approximately 7 to 8.8 hours . The compound is predominantly eliminated via feces (92%) and urine (8%), with minimal systemic exposure to metabolites . This pharmacokinetic profile supports its once-daily dosing regimen.
Clinical Efficacy
Clinical Trials Overview
Anamorelin has undergone extensive clinical evaluation, particularly in patients with cancer cachexia. Notable trials include:
- ROMANA-1 and ROMANA-2 Trials : These phase III studies assessed the efficacy of Anamorelin in non-small cell lung cancer (NSCLC) patients experiencing cachexia. Patients receiving 100 mg daily showed significant improvements in lean body mass (LBM) and overall body weight compared to placebo .
- Open-Label Study : In a multicenter study involving 102 patients, Anamorelin demonstrated a cachexia control rate (CCR) of 25.9% at 9 weeks, indicating its effectiveness in improving weight and appetite-related symptoms over time .
Table: Summary of Clinical Findings
| Study | Population | Dose | Primary Outcome | CCR Rate (%) | Common Adverse Events |
|---|---|---|---|---|---|
| ROMANA-1 & 2 | NSCLC Patients | 100 mg/day | Increase in LBM | Not specified | Constipation, peripheral edema |
| Multicenter | Cancer Cachexia | 100 mg/day | Body weight improvement | 25.9 | Glycosylated hemoglobin increase |
| Phase II | Japanese Patients | 100 mg/day | Quality of life improvement | Not specified | Mild gastrointestinal symptoms |
Safety Profile
Anamorelin is generally well tolerated; however, some adverse events have been reported. In clinical trials, approximately 36.6% of patients experienced adverse drug reactions, with the most common being increases in glycosylated hemoglobin, constipation, and peripheral edema . A notable case report described an instance of fatal arrhythmia following Anamorelin administration in an elderly patient with advanced cancer, highlighting the need for careful monitoring during treatment .
Case Studies
- Case Report of Arrhythmia : An elderly female patient developed fatal arrhythmia after receiving a single dose of Anamorelin for cancer cachexia. Symptoms appeared approximately three hours post-dose, suggesting potential cardiovascular risks associated with its use .
- Improvement in Cachexia Symptoms : In another clinical setting involving multiple patients with cancer cachexia, Anamorelin significantly improved both body weight and appetite-related symptoms over a treatment period of up to 24 weeks .
Comparison with Similar Compounds
Pharmacological Properties
Key Findings :
Clinical Efficacy in Cachexia
Key Findings :
Key Findings :
Pharmacokinetic and Metabolic Considerations
- Metabolism : Anamorelin generates 11 metabolites, including isomers (e.g., M3a-b, M10), identified via FBMN analysis. These metabolites may contribute to prolonged activity but require further toxicological evaluation .
- Drug Interactions : Anamorelin’s lack of antagonism at other receptors (e.g., NK2) reduces off-target risks . However, its interaction with chemotherapeutic agents remains understudied.
Q & A
Q. What is the mechanism of action of anamorelin fumarate, and how does it modulate ghrelin receptor (GHS-R1a) signaling pathways?
this compound is a synthetic, orally active ghrelin receptor agonist that binds to GHS-R1a with high affinity (Ki = 0.70 nM, EC50 = 0.74 nM in FLIPR assays) . Its activation stimulates growth hormone (GH) secretion via calcium mobilization in pituitary cells (EC50 = 1.5 nM in rats) and modulates multiple pathways:
- Appetite regulation : Enhances hypothalamic orexigenic signaling.
- Muscle protein synthesis : Promotes lean body mass (LBM) through GH/IGF-1 axis activation.
- Anti-inflammatory effects : Reduces pro-inflammatory cytokines linked to cachexia .
Methodologically, in vitro binding assays use competitive displacement with radiolabeled ligands (e.g., ³⁵S-MK-677) to quantify receptor affinity .
Q. What preclinical models and endpoints are used to evaluate anamorelin’s efficacy in cachexia?
Preclinical studies employ:
- Rodent models : Rats dosed orally (3–30 mg/kg) show dose-dependent increases in food intake, body weight, and GH AUC₀–₆h .
- Swine models : Pigs administered 1–3.5 mg/kg demonstrate sustained GH secretion and IGF-1 elevation over 7 days .
Key endpoints include LBM (via DEXA scans), plasma GH/IGF-1 levels (ELISA), and behavioral metrics (e.g., food consumption) .
Q. What are the standard dosing protocols and primary endpoints in clinical trials for cancer cachexia?
The approved dose in Japan is 100 mg/day, based on phase III trials (ROMANA 1/2) in NSCLC patients. Primary endpoints include:
- Lean body mass : Mean difference of 1.10 kg vs. placebo (p = 0.004) .
- Quality of life (QoL) : Anderson Symptom Assessment Scale improvement (mean score difference: 8.05; p < 0.00001) .
Secondary endpoints assess appetite via FAACT questionnaires and safety profiles (e.g., hyperglycemia incidence) .
Advanced Research Questions
Q. Why do clinical trials report improved lean body mass but no significant change in handgrip strength?
ROMANA 1/2 trials showed LBM gains (p < 0.0001) but no handgrip strength improvement, potentially due to:
- Functional vs. structural metrics : LBM increases may not translate to immediate muscle function gains in advanced cancer patients .
- Trial design limitations : Handgrip strength may lack sensitivity in cachectic populations with comorbidities or fatigue .
- Time dependency : ROMANA 3 (24-week extension) still showed no strength improvement, suggesting dissociation between mass and function . Future studies should integrate dynamometry and 6-minute walk tests to assess functional outcomes .
Q. How do cytochrome P450 (CYP) interactions influence anamorelin pharmacokinetics?
Anamorelin is metabolized by CYP3A4 and CYP2D6. Drug interaction studies show:
- CYP3A4 inhibitors (e.g., ketoconazole) : Increase anamorelin AUC by 2.3-fold .
- CYP3A4 inducers (e.g., rifampin) : Reduce AUC by 75% .
Dosing adjustments are critical in polypharmacy settings. Noncompartmental PK analysis (WinNonlin) and geometric mean ratios (90% CI) are used to quantify interactions .
Q. What biomarkers predict response to anamorelin in cachectic patients?
Retrospective analyses identify:
- Diabetes status : Non-diabetic patients show greater weight gain (p < 0.05) due to insulin resistance counteracting anabolic effects .
- ECOG-PS score : Patients with ECOG-PS ≤1 have longer treatment duration (p = 0.003) and lower discontinuation rates .
- Pre-treatment weight loss : Patients with <10% weight loss at baseline respond better (OR = 3.2; p = 0.02) . Stratified randomization in trials can mitigate confounding.
Q. What methodological challenges arise in assessing anamorelin’s synergistic effects with nutrition/exercise?
No large-scale trials have evaluated combinations with nutritional support or exercise. Challenges include:
- Standardization : Heterogeneity in dietary/exercise protocols complicates outcome comparison.
- Endpoint selection : Dual-energy X-ray absorptiometry (DEXA) for LBM and actigraphy for physical activity are recommended .
- Ethical considerations : Placebo-controlled designs may limit feasibility in cachectic populations .
Q. How do real-world safety profiles from post-marketing surveillance compare to clinical trial data?
Interim analysis of 6,016 patients in Japan (2021–2023) confirms trial findings:
- Common adverse events : Hyperglycemia (12%), nausea (8%), edema (5%) .
- Serious events : Grade 3–4 hyperglycemia in 1.2% of patients, manageable with dose reduction .
Long-term data (>12 weeks) remain limited, necessitating pharmacovigilance registries .
Data Contradictions and Future Directions
- Approval discrepancies : Approved in Japan for NSCLC/gastrointestinal cancers but not in the US/Europe due to unresolved functional benefit concerns .
- Species variability : Rodent models show robust GH secretion, but translational relevance to human cachexia requires validation via patient-derived xenografts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
